molecular formula C17H29ClN2O B585066 Etidocaine-d9 Hydrochloride CAS No. 1346597-87-2

Etidocaine-d9 Hydrochloride

Cat. No.: B585066
CAS No.: 1346597-87-2
M. Wt: 321.937
InChI Key: LMWQQUMMGGIGJQ-MNXFEGQBSA-N
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Description

Etidocaine-d9 Hydrochloride is a deuterated form of Etidocaine, a local anesthetic used in medical procedures. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etidocaine-d9 Hydrochloride involves the incorporation of deuterium into the Etidocaine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the following steps:

    N-alkylation: The starting material, 2,6-dimethylaniline, is alkylated with deuterated ethyl bromide to introduce the deuterium atoms.

    Amidation: The resulting intermediate is then reacted with butyryl chloride to form the amide bond.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Etidocaine-d9 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.

    Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various deuterated metabolites and derivatives of Etidocaine, which are useful for studying the drug’s metabolic pathways and pharmacokinetics.

Scientific Research Applications

Etidocaine-d9 Hydrochloride has several scientific research applications:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Helps in understanding the metabolic fate of Etidocaine in biological systems.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Etidocaine.

    Industry: Employed in the development of new anesthetic formulations and drug delivery systems.

Mechanism of Action

Etidocaine-d9 Hydrochloride exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby providing local anesthesia. The compound targets sodium ion channels on the nerve membrane, reducing sodium ion passage and blocking nerve impulse generation and conduction .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another local anesthetic with a similar mechanism of action but shorter duration.

    Bupivacaine: Known for its long duration of action but higher cardiotoxicity.

    Ropivacaine: Similar to Bupivacaine but with a better safety profile.

Uniqueness

Etidocaine-d9 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights that are not possible with non-deuterated analogs.

Properties

CAS No.

1346597-87-2

Molecular Formula

C17H29ClN2O

Molecular Weight

321.937

IUPAC Name

2-[ethyl(propyl)amino]-N-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenyl]butanamide;hydrochloride

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D;

InChI Key

LMWQQUMMGGIGJQ-MNXFEGQBSA-N

SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl

Synonyms

N-(2,6-dimethylphenyl-d9)-2-(ethylpropylamino)butanamide Hydrochloride;  (±)-N-(2,6-dimethylphenyl-d9)-2-(ethylpropylamino)butanamide Monohydrochloride;  Duranest-d9;  Duranest-d9 Hydrochloride;  W 19053-d9; 

Origin of Product

United States

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